4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a diethoxybenzyl moiety
Preparation Methods
The synthesis of 4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Diethoxybenzyl Moiety: The diethoxybenzyl group is attached through an etherification reaction using appropriate benzyl halides and diethoxybenzene.
Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the diethoxybenzyl ether.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group and triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity. Additionally, the diethoxybenzyl moiety contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
When compared to other triazole derivatives, 4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
4-{[(E)-{4-[(3,4-dimethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: This compound differs by having methoxy groups instead of ethoxy groups, which can affect its reactivity and biological activity.
4-{[(E)-{4-[(3,4-dihydroxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: The presence of hydroxy groups can enhance the compound’s solubility and hydrogen bonding capacity.
4-{[(E)-{4-[(3,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: The methyl groups can influence the compound’s steric properties and overall stability.
The unique combination of the trifluoromethyl group, triazole ring, and diethoxybenzyl moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21F3N4O3S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[(E)-[4-[(3,4-diethoxyphenyl)methoxy]phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H21F3N4O3S/c1-3-29-17-10-7-15(11-18(17)30-4-2)13-31-16-8-5-14(6-9-16)12-25-28-19(21(22,23)24)26-27-20(28)32/h5-12H,3-4,13H2,1-2H3,(H,27,32)/b25-12+ |
InChI Key |
SWJARKDLJQLQGN-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)(F)F)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F)OCC |
Origin of Product |
United States |
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